molecular formula C9H6Cl2N2O2 B1403703 Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1125592-35-9

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B1403703
CAS No.: 1125592-35-9
M. Wt: 245.06 g/mol
InChI Key: ATYBAVIVPHNQMM-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound with a molecular formula of C9H6Cl2N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in various cellular functions such as cell growth, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the FGFRs, preventing their activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound effectively induces apoptosis and inhibits the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on FGFRs over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher dosages, the compound may exhibit toxic effects, including adverse impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes biotransformation through oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which may have different biological activities and effects on cellular function . Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is transported across cell membranes through specific transporters, which facilitate its uptake and distribution within cells . Additionally, the compound’s binding to plasma proteins affects its distribution and bioavailability in tissues . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, the compound may undergo post-translational modifications that influence its localization and activity within specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have enhanced biological activities or different physicochemical properties .

Properties

IUPAC Name

methyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBAVIVPHNQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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